N,N,3-trimethylfuran-2-carboxamide
Description
Contextualization within Advanced Furan (B31954) Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic chemistry. numberanalytics.comscispace.com Its derivatives are not only found in numerous natural products but also serve as versatile building blocks for the synthesis of more complex molecules. scispace.comresearchgate.net Advanced furan chemistry leverages the unique reactivity of the furan ring—which can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, or be subjected to oxidative ring-opening—to construct diverse molecular architectures. numberanalytics.comthieme-connect.com Furans, often derivable from renewable biomass sources, are also central to the development of sustainable materials and polymers, highlighting their industrial relevance. ijsrst.com The incorporation of various functional groups onto the furan scaffold allows for the fine-tuning of electronic and steric properties, making furan derivatives privileged structures in medicinal chemistry and materials science. researchgate.net
Historical Trajectories of Furan-2-carboxamide Research in Organic Synthesis
The furan-2-carboxamide moiety has long been a focus of research, primarily driven by its potential as a pharmacophore. ontosight.aimdpi.com Historically, synthetic efforts have centered on the straightforward amidation of furan-2-carboxylic acid or its activated derivatives. These synthetic routes have produced a vast library of substituted furan-2-carboxamides. Investigations into this class of compounds have revealed a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai This has established the furan-2-carboxamide scaffold as a reliable starting point for drug discovery programs, where structural modifications are systematically made to optimize potency and selectivity for various biological targets. mdpi.comnih.gov
Current Research Landscape and Academic Significance of N,N,3-trimethylfuran-2-carboxamide
While many furan-2-carboxamides have been synthesized, the specific compound This compound has gained contemporary significance through its connection to cutting-edge research in chemical biology. A structurally related analogue, 5-substituted-N,N,3-trimethylfuran-2-carboxamide, has been identified as a potent ligand for the DCAF15 E3 ubiquitin ligase. rcsb.orgnih.gov DCAF15 is a substrate receptor protein within the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. mdpi.com
The discovery of small molecules that bind to E3 ligases is of high importance to the pharmaceutical industry for the development of technologies like Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net These bifunctional molecules recruit a target protein to an E3 ligase, leading to the protein's ubiquitination and subsequent destruction. The identification of a ligand based on the this compound scaffold for DCAF15 highlights the academic and industrial interest in this molecular framework for creating next-generation therapeutics aimed at targeted protein degradation. rcsb.orgmdpi.com
Overview of Research Objectives and Methodological Approaches
Research involving this compound and its derivatives is primarily aimed at the synthesis and evaluation of novel compounds for biological applications. The main objectives include the development of efficient synthetic pathways and the investigation of structure-activity relationships (SAR) to enhance binding affinity and selectivity for protein targets like DCAF15. nih.gov
The methodological approach typically involves a multi-step organic synthesis to construct the target molecule and its analogues. A common synthetic strategy is the coupling of a substituted furan-2-carboxylic acid with a desired amine. mdpi.comorgsyn.org Purification is generally achieved using chromatographic techniques. The structural confirmation of the synthesized compounds relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). smolecule.combendola.com Subsequent research involves biological evaluation through in vitro assays and computational methods like molecular docking to understand and predict ligand-protein interactions. nih.gov
Detailed Research Findings
Synthesis and Characterization
The synthesis of this compound can be logically achieved from its precursor, 3-methylfuran-2-carboxylic acid. orgsyn.orgnih.gov The synthesis involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a reaction with dimethylamine (B145610). Alternatively, peptide coupling reagents can be employed to facilitate the direct formation of the amide bond. The precursor, 3-methylfuran-2-carboxylic acid, can be prepared through methods such as the saponification of its corresponding ester, methyl 3-methyl-2-furoate. orgsyn.org
The identity and purity of this compound are confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity, while mass spectrometry confirms the molecular weight. Structural elucidation is accomplished through NMR spectroscopy.
Interactive Data Tables
Below are tables detailing the physicochemical properties and the expected spectroscopic signatures for this compound, based on its known structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 22601-07-6 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Canonical SMILES | CC1=C(C=CO1)C(=O)N(C)C |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~7.3 | d | H-5 |
| ~6.2 | d | H-4 | |
| ~3.1 | s (broad) | N(CH₃)₂ | |
| ~2.1 | s | C₃-CH₃ | |
| ¹³C NMR | ~163 | s | C=O |
| ~155 | s | C-2 | |
| ~141 | s | C-5 | |
| ~118 | s | C-3 | |
| ~110 | s | C-4 | |
| ~38 | s | N(CH₃)₂ |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar furan derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions. mdpi.commdpi.com
Compound Names Mentioned
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-methylfuran-2-carboxylic acid |
| 5-substituted-N,N,3-trimethylfuran-2-carboxamide |
| Furan-2-carboxylic acid |
Structure
3D Structure
Properties
CAS No. |
22601-07-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,3-trimethylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 |
InChI Key |
ALCVSGCMWIKVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections for N,N,3-trimethylfuran-2-carboxamide
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection breaks the amide bond, a common and reliable strategy. This leads to two key synthons: 3-methylfuran-2-carbonyl chloride and dimethylamine (B145610). This initial disconnection is highly logical as the formation of amide bonds is typically a high-yielding and straightforward transformation.
A deeper retrosynthetic cut focuses on the formation of the substituted furan (B31954) ring itself. The 3-methylfuran-2-carboxylic acid precursor can be envisioned as arising from a suitably substituted 1,4-dicarbonyl compound through a Paal-Knorr furan synthesis. This strategic disconnection identifies a key bond formation for the heterocyclic core. Further analysis might involve disconnecting the C-C bond at the 3-position, suggesting a coupling reaction to introduce the methyl group onto a pre-formed furan-2-carboxylic acid derivative.
| Target Molecule | Primary Disconnection | Synthons | Secondary Disconnection | Precursors |
| This compound | Amide bond (C-N) | 3-methylfuran-2-carbonyl chloride, Dimethylamine | Furan ring formation | 1,4-dicarbonyl precursor |
| This compound | C3-Methyl bond | 3-halofuran-2-carboxamide, Methylating agent | Amide bond (C-N) | 3-halofuran-2-carboxylic acid, Dimethylamine |
Classical and Contemporary Approaches to Furan-2-carboxamide Scaffold Construction
The construction of the furan-2-carboxamide scaffold is central to the synthesis of the target molecule. This can be achieved through a variety of classical and contemporary methods, focusing on both the formation of the amide linkage and the construction of the furan ring.
Amidation Reactions and Derivative Synthesis
The formation of the amide bond in this compound is a critical step. Classical amidation methods involve the reaction of a carboxylic acid derivative, such as an acyl chloride or ester, with an amine. For instance, 3-methylfuran-2-carboxylic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with dimethylamine to form the desired amide.
Contemporary amidation protocols often utilize coupling reagents to facilitate the reaction directly from the carboxylic acid, avoiding the need for the often harsh conditions required for acyl chloride formation. researchgate.net Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid for subsequent reaction with the amine. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often reducing reaction times and improving yields for such transformations. researchgate.net
A diversity-oriented synthesis approach can be employed to create a library of furan-2-carboxamide derivatives by reacting a common furoic acid precursor with various amines. nih.gov This strategy is valuable for exploring the structure-activity relationships of these compounds in various applications. nih.govnih.gov
Cycloaddition and Heterocycle Annulation Strategies for Furan Ring Formation
The furan ring, a five-membered aromatic heterocycle, can be synthesized through several powerful cycloaddition and annulation strategies. pharmaguideline.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings, but variations can be adapted for furan synthesis. nih.govquora.com For instance, the reaction of an oxazole (B20620) with a dienophile can lead to a furan product after the loss of a nitrile. pharmaguideline.com
Annulation strategies involve the formation of a ring onto a pre-existing molecular fragment. nih.gov A notable example is the Paal-Knorr synthesis, which involves the cyclization and dehydration of a 1,4-dicarbonyl compound under acidic conditions to yield a furan. pharmaguideline.com This remains a robust and widely used method for constructing substituted furans. More modern approaches include metal-catalyzed annulation reactions, which offer high efficiency and control over the substitution pattern of the furan ring. researchgate.net For instance, copper-catalyzed annulation of ketones with alkynoates provides a direct route to multisubstituted furans. researchgate.net Electrocatalytic [3+2] annulation between alkynes and β-keto compounds has also been developed as a green and atom-economical approach. acs.orgresearchgate.netchemistryviews.org
Catalytic Methodologies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis/biocatalysis offer powerful tools for the synthesis of this compound and its precursors.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a versatile method for coupling an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov This reaction could be strategically employed to introduce the methyl group at the 3-position of the furan ring. For example, a 3-bromo-N,N-dimethylfuran-2-carboxamide could be coupled with methylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule. researchgate.net
The efficiency of Suzuki-Miyaura couplings can be high, and the reaction conditions are generally mild, tolerating a wide range of functional groups. libretexts.orgacs.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The choice of ligand on the palladium catalyst is often crucial for achieving high yields and selectivity.
| Coupling Partners | Catalyst | Product | Key Features |
| 3-Bromo-N,N-dimethylfuran-2-carboxamide + Methylboronic acid | Pd(PPh₃)₄ / Base | This compound | Mild conditions, high functional group tolerance |
| 3-Iodo-furan-2-carboxylate + Trimethylboroxine | Pd(OAc)₂ / Ligand / Base | 3-Methyl-furan-2-carboxylate | Applicable for ester precursors |
Organocatalytic and Biocatalytic Pathways
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis. frontiersin.org Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general principles of organocatalysis could be applied to key bond-forming steps.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. acs.org For instance, lipases are enzymes that can be used for the amidation of carboxylic acids or esters. rug.nl An enzymatic approach could involve the lipase-catalyzed reaction of 3-methylfuran-2-carboxylic acid or its ester with dimethylamine. Furthermore, enzymes could be employed in the synthesis of the furan ring itself. For example, engineered enzymes have been used for the carboxylation of furoic acid to produce 2,5-furandicarboxylic acid (FDCA), highlighting the potential for biocatalytic modification of the furan core. nih.gov
| Catalytic System | Reaction | Potential Application in Synthesis | Advantages |
| Lipase | Amidation | 3-Methylfuran-2-carboxylic acid + Dimethylamine | Mild conditions, high selectivity, environmentally friendly |
| Carboxylase | C-H functionalization | Introduction of a carboxyl group onto a furan precursor | Specific and regioselective transformations |
Chemo- and Regioselective Synthesis Techniques
The synthesis of this compound inherently involves the challenge of controlling regioselectivity, which is the selective chemical bonding or breaking at one position over another. In the context of the furan ring in this compound, the substituents are located at the 2 and 3 positions. Achieving this specific substitution pattern requires careful selection of starting materials and reaction conditions to direct the functionalization to the desired carbon atoms of the furan core.
A plausible and effective synthetic route to this compound would likely commence from a pre-functionalized furan ring, such as 3-methylfuran-2-carboxylic acid. This starting material already possesses the required methyl group at the 3-position and a carboxylic acid at the 2-position, thus resolving the primary regiochemical challenge. The subsequent key step is the amidation of the carboxylic acid with dimethylamine to form the desired N,N-dimethylcarboxamide group.
The chemoselectivity of this amidation step is crucial. The reaction must selectively form the amide bond without promoting any unwanted side reactions on the furan ring or with the methyl substituent. Standard amidation procedures involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. This activated intermediate is then reacted with dimethylamine. The high reactivity of the acyl chloride ensures that the amidation proceeds chemoselectively.
Alternative chemo- and regioselective approaches could involve the direct C-H functionalization of a 3-methylfuran (B129892) precursor. However, controlling the regioselectivity of direct C-H carboxamidation at the C2 position in the presence of a C3 methyl group can be challenging and may lead to a mixture of isomers, necessitating complex purification steps. Therefore, the strategy starting from 3-methylfuran-2-carboxylic acid is generally preferred for its superior control over the final product's structure.
| Starting Material | Key Transformation | Reagents | Selectivity |
| 3-Methylfuran-2-carboxylic acid | Amidation | 1. Thionyl chloride or Oxalyl chloride2. Dimethylamine | High chemoselectivity for amide formation. Regiochemistry is pre-determined by the starting material. |
| 3-Methylfuran | Direct C-H Carboxamidation | Transition metal catalyst, Amine source | Potentially lower regioselectivity, may yield a mixture of C2 and C5 substituted products. |
Sustainable and Green Chemistry Principles in Furan Carboxamide Synthesis
The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact. nih.gov The synthesis of furan carboxamides, including this compound, can be designed to be more sustainable by considering factors such as the choice of solvents, energy consumption, and atom economy.
Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. A key principle of green chemistry is the reduction or elimination of these solvents. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. For the amidation of 3-methylfuran-2-carboxylic acid, a solvent-free approach could involve the direct heating of the carboxylic acid with a suitable amide coupling reagent and dimethylamine (or a salt thereof).
Microwave-assisted synthesis is another powerful green chemistry tool that can dramatically reduce reaction times and energy consumption. nih.govmdpi.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of furan-2-carboxamides has been shown to be amenable to microwave-assisted conditions. nih.govresearchgate.net For the synthesis of this compound, a mixture of 3-methylfuran-2-carboxylic acid, a coupling agent, and dimethylamine in a minimal amount of a high-boiling, microwave-absorbing solvent, or even under solvent-free conditions, could be subjected to microwave irradiation for a short period to achieve a rapid and efficient conversion to the desired product.
| Method | Typical Reaction Time | Energy Consumption | Solvent Usage | Key Advantages |
| Conventional Heating | Several hours | High | High | Well-established procedures |
| Microwave-Assisted (Solvent) | Minutes | Low | Reduced | Rapid, higher yields, cleaner reactions nih.gov |
| Microwave-Assisted (Solvent-Free) | Minutes | Low | None | Environmentally benign, simplified workup |
Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are considered "greener" as they generate less waste.
C₆H₆O₃ + C₂H₇N → C₈H₁₁NO₂ + H₂O
In this idealized reaction, the only byproduct is water. To calculate the percent atom economy, we use the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound:
Molecular Weight of 3-methylfuran-2-carboxylic acid (C₆H₆O₃) = 126.11 g/mol
Molecular Weight of Dimethylamine (C₂H₇N) = 45.08 g/mol
Molecular Weight of this compound (C₈H₁₁NO₂) = 153.18 g/mol
% Atom Economy = (153.18 / (126.11 + 45.08)) x 100 ≈ 89.4%
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Furan (B31954) Ring Transformations
The furan ring in N,N,3-trimethylfuran-2-carboxamide is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic attack and cycloaddition reactions. The presence of an electron-donating methyl group at the C3 position and an electron-withdrawing, deactivating carboxamide group at the C2 position creates a nuanced reactivity profile.
Furan moieties are valuable synthons in cascade reactions, which allow for the construction of complex molecular architectures in a single pot. While specific cascade reactions for this compound are not extensively documented, the known reactivity of furans suggests several potential pathways. For instance, gold-catalyzed cascade reactions of propargyl diazoacetates are known to produce highly substituted furans. organic-chemistry.org Similarly, heteroaryl carboxamides, including furan-2-carboxamides, have been shown to participate in cascade reactions involving vinylogous elimination and C-H functionalization to produce complex fused ring systems like dihydropyridinones. bohrium.com
A plausible cascade could be initiated by an intramolecular Diels-Alder reaction if an appropriate dienophile is tethered to the molecule, or an intermolecular cycloaddition followed by subsequent rearrangement. The furan ring acts as the diene in [4+2] cycloadditions, a key step in many cascade sequences. The resulting oxabicyclic intermediates are strained and can undergo a variety of transformations, including ring-opening, rearrangement, or further functionalization, leading to diverse and complex products.
The furan ring is aromatic due to the delocalization of one of the oxygen's lone pairs, making the ring electron-rich and prone to electrophilic substitution. atamanchemicals.com The regiochemical outcome of such reactions on this compound is directed by the existing substituents. The C3-methyl group is an activating, ortho-, para-director, while the C2-carboxamide is a deactivating, meta-director.
Studies on the electrophilic substitution of 3-methylfuran (B129892) provide valuable insights. Friedel-Crafts acylation of 3-methylfuran with acetyl chloride yields a mixture of 2,3- and 2,4-disubstituted products. researchgate.netubc.ca Vilsmeier-Haack formylation produces both 3-methyl-2-furfural and 4-methyl-2-furfural. researchgate.net In contrast, mercuration appears to yield only the 2-substituted derivative. ubc.ca For this compound, the C5 position is the most likely site for electrophilic attack, being para to the activating methyl group and meta to the deactivating carboxamide group. The C4 position is sterically hindered and ortho to the deactivating group.
Nucleophilic attack on the furan ring itself is less common unless the ring is activated by strongly electron-withdrawing groups or is part of an organometallic species. Ring-opening reactions, however, can be initiated by nucleophiles or occur under oxidative conditions. mdpi.comnih.govrsc.org For instance, oxidation of the furan ring can lead to the formation of reactive γ-ketoenal intermediates. nih.gov
Reactivity of the Carboxamide Functional Group
The N,N-dimethylcarboxamide group is a robust functional group, generally less reactive than esters or acid chlorides. Its reactions typically require forcing conditions or specific catalytic activation.
The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction that proceeds via a nucleophilic addition-elimination mechanism. allen.in This reaction can be catalyzed by either acid or base, though it is generally much slower than ester hydrolysis. libretexts.org
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of dimethylamine (B145610) (as a dimethylammonium ion) yields the 3-methylfuran-2-carboxylic acid. libretexts.orgresearchgate.net
Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is typically the rate-determining step and results in a tetrahedral intermediate. The subsequent elimination of the dimethylamide anion, which is a poor leaving group, is difficult. Proton transfer steps facilitate the departure of dimethylamine, yielding a carboxylate salt. allen.in
The general mechanisms are depicted below:
Acid-Catalyzed MechanismProtonation of carbonyl oxygen.
Nucleophilic attack by water.
Proton transfer.
Elimination of dimethylamine.
Base-Catalyzed Mechanism
Nucleophilic attack by hydroxide ion.
Formation of tetrahedral intermediate.
Elimination of dimethylamide anion (assisted by proton transfers).
Formation of carboxylate and dimethylamine.
As a tertiary amide, this compound cannot undergo simple N-alkylation. However, the entire amide group can be replaced through transamidation reactions. These reactions are challenging for unactivated tertiary amides and often require specific catalysts. Methods have been developed using cooperative acid/iodide catalysis or strong bases like sodium tert-butoxide to facilitate the exchange of the N,N-dimethylamino group with other primary or secondary amines. researchgate.netresearchgate.net This proceeds by activating the amide, making the carbonyl carbon susceptible to nucleophilic attack by an incoming amine, followed by the elimination of dimethylamine.
For analytical purposes, such as gas chromatography (GC), derivatization is often employed to increase volatility and thermal stability. research-solution.com While the amide itself is relatively stable, derivatization might target other parts of the molecule or be achieved under harsh conditions. Common derivatization reactions like silylation or acylation target active hydrogens, which are absent in this tertiary amide. sigmaaldrich.com However, derivatization could be achieved through reactions that cleave and modify the amide bond. chinesechemsoc.org
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide quantitative insight into reaction rates and the factors that control them. For this compound, the kinetics are influenced by temperature, concentration, catalysts, and the inherent electronic and steric properties of the molecule. kaust.edu.saacs.org
Kinetic data for the atmospheric oxidation of simple furans by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals show that the reaction rates are significantly influenced by the substituents on the furan ring. copernicus.orgacs.orgwhiterose.ac.uk Electron-donating groups, like methyl groups, generally increase the rate of reaction with electrophilic radicals.
| Compound | Reactant | k (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Furan | OH | (3.34 ± 0.48) × 10⁻¹¹ | whiterose.ac.uk |
| 2-Methylfuran | OH | (6.5 ± 0.7) × 10⁻¹¹ | whiterose.ac.uk |
| 2,5-Dimethylfuran | OH | (1.17 ± 0.12) × 10⁻¹⁰ | whiterose.ac.uk |
| Furan | NO₃ | (1.49 ± 0.23) × 10⁻¹² | copernicus.org |
| 2-Methylfuran | NO₃ | (2.26 ± 0.52) × 10⁻¹¹ | copernicus.org |
| 2,5-Dimethylfuran | NO₃ | (1.02 ± 0.31) × 10⁻¹⁰ | copernicus.org |
The rate of amide hydrolysis is highly dependent on acid or base concentration, but the relationship is not always linear. researchgate.net Some amide hydrolysis reactions exhibit a rate maximum at a certain acid concentration, after which the rate decreases. researchgate.net The rate-determining step in acid hydrolysis is typically the attack of water on the protonated amide. researchgate.net For base-catalyzed hydrolysis, the rate is often dependent on the concentration of both the amide and the hydroxide ion. allen.in Thermodynamic parameters, such as the activation energy (Ea) and entropy of activation (ΔS*), are crucial determinants. For example, the acid hydrolysis of amides like asparagine has activation energies in the range of 80-100 kJ/mol. researchgate.netresearchcommons.org
Furan ring opening kinetics, investigated by computational methods on metal surfaces, show that C–O bond cleavage generally has a lower activation energy barrier than C–C bond cleavage, making it the more favorable initial step in ring-opening processes. rsc.org The degree of hydrogenation on the ring significantly impacts these barriers. rsc.org
Computational Mechanistic Investigations
A comprehensive review of scientific literature reveals a notable absence of specific computational mechanistic investigations focused on this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms and kinetics, it appears that dedicated studies on this particular compound have not been published. ethz.chsmolecule.comacs.orgnih.govbohrium.comresearchgate.netnih.govmdpi.combldpharm.comnih.govnih.goviucr.orgresearchgate.netvulcanchem.commdpi.comnih.govfluorochem.co.uk
However, the broader class of furan-2-carboxamides, to which this compound belongs, has been the subject of computational analysis, offering insights into the types of investigations that could be applied to understand its reactivity. These studies typically employ methods like Density Functional Theory (DFT) to explore electronic structure, reaction pathways, and the influence of substituents on reactivity.
For instance, computational studies on other furan-2-carboxamide derivatives have been used to:
Analyze Electronic Characteristics: DFT calculations are utilized to determine properties such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and charge transfer properties. researchgate.net
Investigate Reaction Mechanisms: The photodegradation mechanisms of furan carboxamides have been studied, identifying the roles of reactive species like singlet oxygen. ethz.chacs.orgnih.gov While not a direct computational study of the reaction coordinate, these investigations often use computational data to support proposed mechanisms.
Explore Structural and Conformational Aspects: The planarity and conformation of the carboxamide linkage and the relative orientation of the furan and other substituents have been analyzed using computational methods, which can impact reactivity. iucr.org
Guide Synthesis and Predict Activity: Molecular docking and other computational approaches have been used to predict the biological activity of novel furan-2-carboxamide derivatives, for example, as potential inhibitors of enzymes like VEGFR-2. mdpi.comnih.gov
A hypothetical computational mechanistic investigation of this compound could explore various aspects of its reactivity. For example, DFT calculations could be used to model the transition states of potential reactions, such as electrophilic substitution on the furan ring or reactions involving the amide group. The calculated energy barriers for these pathways would provide quantitative insights into the kinetics and feasibility of different reactions.
Such a study might involve the generation of data tables summarizing key computational findings. An example of what such a data table might look like is presented below, based on typical outputs from DFT studies on similar organic molecules.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of the molecule's kinetic stability and reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(2): +0.4, C(3): -0.2, C(5): -0.1, O(furan): -0.3, N: -0.4 | Partial charges on key atoms, suggesting sites for nucleophilic or electrophilic attack. |
Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.
Advanced Spectroscopic and Crystallographic Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For N,N,3-trimethylfuran-2-carboxamide, ¹H and ¹³C NMR would provide initial verification of the connectivity of the atoms.
Based on data from analogous furan-2-carboxamide derivatives, the expected chemical shifts can be estimated. The protons on the furan (B31954) ring are anticipated to appear in the aromatic region of the ¹H NMR spectrum, with the proton at position 4 likely being the most downfield due to the influence of the adjacent oxygen atom and the carboxamide group. The methyl group at position 3 would show a singlet in the aliphatic region, as would the two N-methyl groups. Due to hindered rotation around the amide C-N bond, it is possible that the two N-methyl groups could be diastereotopic and thus appear as two distinct singlets.
In the ¹³C NMR spectrum, the carbonyl carbon of the amide would be the most downfield signal. The carbons of the furan ring would resonate in the aromatic region, with their specific shifts influenced by the methyl and carboxamide substituents. The carbon of the 3-methyl group and the two N-methyl carbons would appear in the upfield aliphatic region.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H4 | 7.0 - 7.5 | - |
| H5 | 6.3 - 6.8 | - |
| 3-CH₃ | 2.0 - 2.5 | 10 - 15 |
| N-CH₃ | 2.8 - 3.2 (may appear as two singlets) | 35 - 40 |
| C2 | - | 158 - 163 |
| C3 | - | 140 - 145 |
| C4 | - | 115 - 120 |
| C5 | - | 110 - 115 |
| C=O | - | 165 - 170 |
To unambiguously assign the proton and carbon signals and to probe the spatial relationships between atoms, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal the coupling between the protons on the furan ring (H4 and H5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the furanic C-H pairs and the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is vital for determining the preferred conformation. For this compound, a key NOESY correlation would be expected between the 3-methyl protons and the H4 proton, confirming their proximity on the furan ring. Additionally, NOE signals between the N-methyl protons and the furan ring protons (specifically H5) would help to establish the orientation of the amide group relative to the furan ring. The presence or absence of NOEs between the two N-methyl groups could also provide insight into the rotational dynamics around the C-N amide bond.
In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. Solid-state NMR (ssNMR) is a powerful technique to probe these different forms as it is sensitive to the local environment of the nuclei.
For this compound, different polymorphs would likely exhibit distinct ¹³C ssNMR spectra. This is because the packing of the molecules in the crystal lattice affects the chemical shifts of the carbon atoms. The presence of multiple peaks for a single carbon site in a ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum can indicate the presence of multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal.
Amorphous forms, on the other hand, would typically show broader NMR signals compared to their crystalline counterparts due to the distribution of different local environments. ssNMR can also be used to study the dynamics in the solid state, such as the rotation of the methyl groups.
In conjunction with experimental data, computational methods are increasingly used to predict NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that can be compared with experimental values to aid in structure verification and conformational analysis.
The typical workflow involves:
Generating various possible conformers of this compound.
Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)).
Calculating the NMR shielding tensors for the optimized geometries using a higher level of theory (e.g., mPW1PW91 with a larger basis set).
Converting the calculated shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions has significantly improved, with mean absolute errors for ¹H and ¹³C chemical shifts often falling below 0.2 ppm and 2.0 ppm, respectively, for small organic molecules. This level of accuracy can be instrumental in distinguishing between different possible isomers or conformers.
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and their environment, including intermolecular interactions like hydrogen bonding.
The FTIR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrations of the furan ring, the amide group, and the methyl groups.
Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Furan Ring | C-H stretching | 3100 - 3150 | Medium | Medium |
| C=C stretching | 1500 - 1600 | Medium-Strong | Strong | |
| Ring breathing | 1000 - 1100 | Medium | Strong | |
| Amide | C=O stretching (Amide I) | 1630 - 1680 | Strong | Medium |
| N-H bending (if applicable, Amide II) | Not applicable (tertiary amide) | - | - | |
| C-N stretching / N-H bending (Amide III) | ~1300 | Medium | Medium | |
| Methyl Groups | C-H stretching (asymmetric) | ~2960 | Medium | Medium |
| C-H stretching (symmetric) | ~2870 | Medium | Medium | |
| C-H bending | 1375 - 1450 | Medium | Medium |
The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the IR spectrum of amides. Its position is sensitive to the local environment and any hydrogen bonding interactions.
While this compound is a tertiary amide and therefore cannot act as a hydrogen bond donor through an N-H group, the carbonyl oxygen is a potent hydrogen bond acceptor. In the presence of suitable donor molecules or in the solid state, it can participate in C-H···O hydrogen bonds with the furan ring protons or methyl protons of neighboring molecules.
The formation of hydrogen bonds would lead to a noticeable shift in the vibrational frequencies of the involved groups. Specifically, the C=O stretching vibration (Amide I band) would be expected to shift to a lower wavenumber (red-shift) upon hydrogen bond formation, as this interaction weakens the C=O double bond. The extent of this shift can provide an indication of the strength of the hydrogen bond.
In the solid state, the formation of specific hydrogen bonding networks can dictate the crystal packing and can be a key factor in the existence of different polymorphs. Vibrational spectroscopy can be a powerful tool to differentiate between such polymorphs, as they would likely exhibit different hydrogen bonding patterns and thus distinct IR and Raman spectra.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the structure of organic molecules. For this compound, HRMS provides not only an exact mass measurement but also invaluable insights into its fragmentation behavior under ionization.
The molecular formula for this compound is C₈H₁₁NO₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), is 153.07898 Da. HRMS can measure this mass with high precision, typically within a few parts per million (ppm), which helps to confirm the elemental composition.
The isotopic pattern in the mass spectrum is a key feature for formula identification. The molecular ion peak (M⁺) corresponds to the species containing only the most abundant isotopes. The [M+1] peak arises primarily from the presence of a single ¹³C atom in a molecule, given its natural abundance of approximately 1.1%. For a molecule with eight carbon atoms, the probability of containing one ¹³C atom results in an [M+1] peak intensity that is approximately 8.8% of the M⁺ peak. The [M+2] peak has smaller contributions from molecules containing two ¹³C atoms or one ¹⁸O atom. Analyzing the precise mass and relative intensities of these isotopic peaks allows for the unambiguous confirmation of the elemental formula C₈H₁₁NO₂.
**Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₈H₁₁NO₂) **
| Ion | Mass (Da) | Relative Abundance (%) | Contributing Isotopes |
| M⁺ | 153.07898 | 100.00 | ¹²C₈¹H₁₁¹⁴N¹⁶O₂ |
| [M+1]⁺ | 154.08233 | 8.97 | Primarily ¹³C, ¹⁵N |
| [M+2]⁺ | 155.08514 | 0.58 | Primarily ¹⁸O, ¹³C₂ |
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion at m/z 153.08) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known behavior of tertiary amides and furan rings. scielo.briitd.ac.inlibretexts.orgarizona.edu
The primary fragmentation events are expected to occur at the amide linkage, which is the most labile part of the molecule. arizona.edu
Alpha-Cleavage: A common fragmentation for amides is the cleavage of the C-N bond. This can lead to the formation of the 3-methyl-2-furoyl cation (m/z 111.04) and a neutral dimethylamine (B145610) radical. Alternatively, cleavage of the bond between the carbonyl carbon and the furan ring would yield a dimethylcarbamoyl cation, [CON(CH₃)₂]⁺ (m/z 72.04).
Formation of Iminium Ion: Cleavage can also result in the formation of a stable dimethyliminium ion, [CH₂=N(CH₃)]⁺ (m/z 58.07), a characteristic fragment for N,N-dimethyl amides. nih.gov
Furan Ring Fragmentation: The 3-methyl-2-furoyl cation (m/z 111.04) can undergo further fragmentation, typically by losing a molecule of carbon monoxide (CO), to produce a 3-methylfuryl cation (m/z 83.05). arizona.edu Subsequent fragmentation of the furan ring itself can also occur.
These predicted fragmentation pathways provide a theoretical fingerprint that can be used to identify this compound in complex mixtures and to confirm its structure. researchgate.netrsc.org
Table 2: Predicted Major Fragments in the MS/MS Spectrum of this compound
| m/z (Da) | Proposed Formula | Description of Fragment |
| 153.08 | [C₈H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 111.04 | [C₆H₅O₂]⁺ | 3-Methyl-2-furoyl cation; loss of •N(CH₃)₂ |
| 83.05 | [C₅H₅O]⁺ | 3-Methylfuryl cation; loss of CO from m/z 111 |
| 72.04 | [C₃H₆NO]⁺ | Dimethylcarbamoyl cation |
| 58.07 | [C₃H₈N]⁺ | Dimethyliminium ion |
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. libretexts.org
While a specific single-crystal X-ray structure for this compound is not available in the public domain, analysis of closely related furan-2-carboxamide analogues provides significant insight into its likely solid-state structure. Studies on compounds like N-2-pyrazinyl-2-furancarboxamide and N-(1,3-thiazol-2-yl)furan-2-carboxamide reveal common structural features. researchgate.netbris.ac.uk These analogues typically crystallize in monoclinic or orthorhombic space groups. nih.govnih.govresearchgate.netmdpi.com The fundamental geometry, including the planarity of the furan-carboxamide core, is expected to be conserved.
Table 3: Crystallographic Data for Selected Furan-2-Carboxamide Analogues
| Compound | Formula | Crystal System | Space Group | Reference |
| N-(Phenylcarbamothioyl) furan-2-carboxamide | C₁₂H₁₀N₂O₂S | Monoclinic | P2₁/n | mdpi.com |
| N-(2-Nitrophenyl)furan-2-carboxamide | C₁₁H₈N₂O₄ | Monoclinic | P2₁/c | researchgate.net |
| N-2-pyrazinyl-2-furancarboxamide | C₉H₇N₃O₂ | Monoclinic | P2₁/c | researchgate.netnih.gov |
| 2,5-Furandicarboxamide | C₆H₆N₂O₃ | Monoclinic | C2/c | manchesterorganics.com |
The crystal packing and intermolecular forces dictate the supramolecular architecture of a compound. For this compound, which is a tertiary amide, it lacks an N-H group and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen and the furan ring oxygen are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker interactions. nih.gov
In the crystal structures of analogous furan carboxamides, C-H···O interactions are common, where hydrogen atoms from methyl groups or the furan ring interact with the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net Furthermore, π–π stacking interactions between the aromatic furan rings of adjacent molecules are frequently observed, contributing significantly to the stability of the crystal lattice. researchgate.netnih.govnih.gov In these structures, the centroid-to-centroid distances between stacked rings are typically in the range of 3.5 to 5.0 Å. The specific arrangement (e.g., parallel-displaced or T-shaped) of these π-systems is a key feature of the crystal packing. nih.gov
Conformational analysis reveals the most stable three-dimensional arrangement of the atoms in a molecule. In the solid state, this conformation is influenced by the forces of crystal packing. For furan-2-carboxamide derivatives, a key conformational feature is the torsion angle between the plane of the furan ring and the plane of the amide group.
Studies on various analogues show that the furan-carboxamide core tends to be nearly planar. bris.ac.ukresearchgate.netreactionbiology.com The dihedral angle between the furan ring and the amide group is typically small, often less than 10 degrees. researchgate.net This planarity is favored as it maximizes π-system conjugation between the furan ring and the carbonyl group. The amide bond itself is almost always found in the more stable trans conformation. The orientation of the N,N-dimethyl groups and the 3-methyl group relative to the furan ring will be arranged to minimize steric hindrance within the constraints of the crystal lattice. scielo.br
Table 4: Key Torsion Angles in Furan-2-Carboxamide Analogues
| Compound | Torsion Angle | Angle (°) | Reference |
| N-(2-Nitrophenyl)furan-2-carboxamide | C(furan)-C(carbonyl)-N-C(phenyl) | 176.9 | researchgate.net |
| N-(2-Nitrophenyl)furan-2-carboxamide | O(furan)-C-C-N (Ring vs. Amide) | 7.03 | researchgate.net |
| N-methylfuran-2-carboxamide (calculated) | O(furan)-C-C=O | ~0 (eclipsed) | reactionbiology.com |
| 2,5-Furandicarboxamide | C(furan)-C-C(amide)-N | 11 | manchesterorganics.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electronic structure, molecular orbitals, and other key molecular characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. nih.govfrontiersin.org This approach is based on the principle that the energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. openaccessjournals.com This is a significant simplification compared to wave function-based methods that deal with the complexities of the many-electron wave function. openaccessjournals.com DFT methods are known for their balance of accuracy and computational cost, making them suitable for studying a wide range of molecular systems. nih.gov
Key aspects of DFT analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher reactivity. d-nb.info For instance, in studies of related heterocyclic compounds, DFT calculations using functionals like B3LYP have been employed to determine these orbital energies and predict molecular reactivity. unifap.br
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. researchgate.netmpg.de The calculation of vibrational frequencies is a common application, providing a theoretical infrared (IR) and Raman spectrum. researchgate.net These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. researchgate.net
The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For N,N,3-trimethylfuran-2-carboxamide (C8H13NO2), this would result in 3(24)-6 = 66 vibrational modes. DFT methods, particularly with functionals like B3LYP, are often used for these calculations. researchgate.netmdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity and other systematic errors. nist.gov
While no specific vibrational frequency calculations for this compound were found, studies on similar molecules, such as other carboxamides, have shown good agreement between calculated and experimental spectra. unifap.brmdpi.com For example, the characteristic C=O stretching vibration of the amide group is a key feature that can be accurately predicted. unifap.br
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and the influence of the environment, such as a solvent. nih.govnih.gov
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. scribd.comlibretexts.org The rotation around single bonds, such as the C-N bond of the amide group and the bond connecting the furan (B31954) ring to the carbonyl group, can lead to different conformers with varying energies. researchgate.net MD simulations can track the transitions between these conformers over time, providing insights into their relative stabilities and the energy barriers separating them.
Solvent effects play a crucial role in the behavior of molecules in solution. iastate.edu MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding. iastate.edu The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. lammps.org While no specific MD simulations of this compound were found, the general methodology would involve setting up the system with the solute and solvent, running the simulation for a sufficient length of time, and then analyzing the trajectory to understand the conformational dynamics and solvent effects. nih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Predictors
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. unimore.itresearchgate.net The goal of QSPR is to develop a mathematical equation that can predict a specific property based on a set of molecular descriptors. mdpi.com These descriptors can be derived from the molecular structure and can be constitutional, topological, geometrical, or quantum-chemical in nature. researchgate.net
The development of a QSPR model typically involves several steps: data set selection, descriptor calculation, variable selection, model construction, and validation. researchgate.netmdpi.com Various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be used to build the models. researchgate.net The predictive power of the model is assessed through internal and external validation techniques. mdpi.comhnust.edu.cn
Although no QSPR studies specifically targeting this compound were identified in the searched literature, this methodology could be applied to predict a range of its properties, such as boiling point, solubility, or chromatographic retention time. unimore.itbohrium.com This would require a dataset of related compounds with known experimental values for the property of interest.
Molecular Modeling for Ligand-Target Interactions (Methodology Focus, not Biological Outcome)
Molecular modeling, particularly molecular docking, is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. nih.govnih.gov This method is central to structure-based drug design. nih.gov The methodology relies on having a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. nih.gov
The docking process involves two main components: a search algorithm and a scoring function. The search algorithm explores the possible conformations of the ligand within the binding site of the target and its possible orientations. escholarship.org The scoring function then estimates the binding affinity for each of these poses, allowing for the ranking of different ligands or different binding modes of the same ligand. nih.govrsc.org
While there are no specific molecular modeling studies available for this compound interacting with a particular target, the general approach would be applicable. For instance, if a target protein for this compound were identified, molecular docking could be used to predict its binding mode. Advanced techniques like MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. mdpi.com The analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, provides insights into the key determinants of binding. escholarship.org
Docking Studies and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Although docking studies for this compound are not specifically reported, extensive research has been conducted on various other furan-2-carboxamide derivatives, targeting a range of proteins. These studies highlight the versatility of the furan-2-carboxamide scaffold in interacting with different biological targets.
For instance, a series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies identified VEGFR-2 as a potential molecular target, and several synthesized compounds showed promising inhibitory activity. nih.gov Compound 7 from this series, which demonstrated the most favorable orientation within the VEGFR-2 binding site in docking simulations, also proved to be the most potent inhibitor in biological assays. nih.gov
In another study, new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides were synthesized and found to be potent inhibitors of the tyrosinase enzyme. nih.gov Molecular docking simulations were coherent with in vitro results, showing good binding energy values for the synthesized ligands within the enzyme's active site. nih.gov Similarly, research on furan-2-carboxamides designed as antibiofilm agents for Pseudomonas aeruginosa used molecular docking to propose that these compounds could target the LasR protein, sharing a binding mode similar to that of native ligands. nih.gov
| Furan-2-Carboxamide Derivative Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | VEGFR-2 | Identified as a potential molecular target; favorable orientation of inhibitors in the binding site correlated with activity. | nih.gov |
| 4-Oxoquinazolin-3(4H)-yl)furan-2-carboxamides | Tyrosinase | Good binding energy values were observed, consistent with potent in vitro inhibition. The mechanism was identified as non-competitive. | nih.gov |
| Various Furan-2-Carboxamides | LasR of P. aeruginosa | Proposed a binding mode similar to native ligands, suggesting LasR as a plausible target for antibiofilm activity. | nih.gov |
| N-(2,2-diphenylethyl)furan-2-carboxamide Hybrids | VEGFR-2 | Guided the synthesis of hybrids that showed promising anti-cancer activity and effective fitting within the VEGFR-2 active site. | mdpi.com |
Homology Modeling and Structure-Based Design Principles
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to build a predictive model. This method relies on the target protein's amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). semanticscholar.org The process involves template identification, sequence alignment, model building, and refinement. semanticscholar.org The resulting model can then be used for docking studies and structure-based drug design.
The application of homology modeling is crucial in cases where a protein target has been identified, but no crystal structure exists in the Protein Data Bank (PDB). For example, in the development of agonists for the α7 nicotinic acetylcholine (B1216132) receptor, homology modeling and subsequent docking were used to explain the observed selectivity of a benzofuran-2-carboxamide (B1298429) derivative. ebi.ac.uk This demonstrates how computational models can provide structural insights that rationalize experimental findings.
Structure-based design principles leverage the three-dimensional information of the target's binding site to design or optimize ligands. This can involve:
Fragment-Based Design: Identifying small molecular fragments that bind to specific pockets of the receptor and then growing or linking them to create a more potent ligand.
Scaffold Hopping: Replacing the core structure of a known ligand with a novel scaffold while maintaining the key binding interactions. The furan-2-carboxamide core itself can be considered a versatile scaffold in this context. mdpi.com
Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. In one study, a labile furanone ring was replaced by a more stable furan-2-carboxamide moiety to explore its effect on antibiofilm activity. nih.gov
While no specific homology models have been built to study this compound, these principles would be directly applicable. If a novel protein target for this compound were identified, homology modeling could provide the initial structural framework. Subsequent docking and structure-based design could then be used to understand its binding mode and guide the synthesis of analogs with improved properties.
Advanced Applications in Chemical Sciences
N,N,3-trimethylfuran-2-carboxamide as a Ligand in Coordination Chemistry
The presence of both oxygen and nitrogen donor atoms within the this compound structure makes it a prime candidate for use as a ligand in coordination chemistry. The oxygen atom of the furan (B31954) ring and the oxygen and nitrogen atoms of the carboxamide group can all potentially coordinate with metal ions, allowing for the formation of stable metal complexes.
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with furan-2-carboxamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a similar approach would be anticipated. The choice of solvent and reaction conditions, such as temperature and reaction time, would be crucial in obtaining crystalline complexes suitable for structural analysis.
The design of metal complexes with this compound can be tailored for specific applications. The denticity of the ligand—whether it acts as a monodentate, bidentate, or even tridentate ligand—can be influenced by the nature of the metal ion, its coordination preferences, and the presence of other competing ligands. For instance, coordination could occur solely through the carbonyl oxygen of the amide group, or it could involve chelation with the furan ring's oxygen, forming a stable five-membered ring with the metal center. The N,N-dimethyl substitution on the amide nitrogen also influences the steric environment around the coordination sites.
General synthetic routes for related furan-2-carboxamide metal complexes often involve straightforward mixing of the ligand and metal salt, sometimes with the aid of heat or microwave irradiation to facilitate the reaction. researchgate.net
Electronic and Structural Characterization of Complexes
The electronic and structural properties of metal complexes are fundamental to understanding their reactivity and potential applications. For complexes of this compound, a variety of spectroscopic and analytical techniques would be employed for characterization.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C-N bonds of the carboxamide group, as well as the C-O-C stretching of the furan ring upon coordination to a metal, would provide direct evidence of complex formation. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the ligand upon complexation, offering insights into the coordination mode.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes would show bands corresponding to d-d transitions of the metal ion and charge transfer bands between the metal and the ligand, providing information about the coordination geometry and the electronic structure of the complex. researchgate.net
Based on studies of similar furan-2-carboxamide complexes, it is plausible that this compound could form complexes with various transition metals like Co(II), Ni(II), and Cu(II). tandfonline.com The resulting complexes could exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and other coordinated ligands. researchgate.net
| Property | Expected Characteristics for this compound Complexes |
| Coordination Modes | Monodentate (via carbonyl oxygen), Bidentate (via carbonyl oxygen and furan oxygen) |
| Potential Metal Ions | Co(II), Ni(II), Cu(II), Zn(II), Ru(II) tandfonline.comrasayanjournal.co.in |
| Common Geometries | Octahedral, Tetrahedral, Square Planar researchgate.net |
| Characterization | IR, NMR, UV-Vis, X-ray Crystallography |
Precursor for the Synthesis of Complex Organic Architectures
Furan derivatives are widely recognized as versatile building blocks in organic synthesis due to their unique reactivity. mdpi.com this compound, with its functionalized furan ring, is well-suited to serve as a precursor for the construction of more complex organic molecules, including various heterocyclic systems and analogues of natural products.
Building Block in Heterocyclic Synthesis
The furan ring in this compound can undergo a variety of transformations to yield different heterocyclic structures. For instance, furans can be converted into other five- or six-membered heterocycles through ring-opening and ring-closing cascade reactions. The Diels-Alder reaction is a particularly powerful tool where the furan ring can act as a diene, reacting with various dienophiles to construct bicyclic adducts, which can then be further elaborated into a range of complex carbocyclic and heterocyclic frameworks.
The presence of the carboxamide and methyl substituents on the furan ring can influence the regioselectivity and stereoselectivity of these transformations, offering a handle for controlling the outcome of the synthesis. The synthesis of new heterocyclic systems is often a key step in the development of novel pharmaceuticals and functional materials. researchgate.net
Scaffold for Complex Natural Product Analogue Construction
Natural products often possess complex molecular architectures and significant biological activities. The synthesis of analogues of natural products is a crucial strategy in medicinal chemistry to improve their therapeutic properties and to understand their mechanism of action. The furan moiety is a common structural motif in a number of natural products.
This compound can serve as a starting scaffold for the construction of analogues of such natural products. The furan ring can be chemically modified to mimic or replace other cyclic systems found in natural products. The carboxamide group provides a convenient point for further functionalization or for linking the furan scaffold to other molecular fragments. The synthesis of such analogues can lead to the discovery of new therapeutic agents with improved efficacy and selectivity. researchgate.net
| Synthetic Transformation | Potential Application in Heterocyclic Synthesis |
| Diels-Alder Reaction | Construction of bicyclic systems, leading to substituted benzenes or other heterocycles. |
| Ring-Opening/Recyclization | Conversion to pyridines, thiophenes, or pyrroles. |
| Functional Group Interconversion | Modification of the carboxamide to other functional groups for further elaboration. |
Applications in Materials Science (Focus on Chemical Structure and Synthesis)
The incorporation of furan-based units into polymers and other materials can impart unique properties, such as thermal stability, and specific electronic or optical characteristics. acs.org While direct applications of this compound in materials science are not well-documented, its structure suggests potential uses in the synthesis of functional materials.
The furan ring can be involved in polymerization reactions, either through ring-opening polymerization or by serving as a diene in Diels-Alder polymerization. The latter is particularly interesting as it can lead to the formation of thermoreversible polymers, where the Diels-Alder and retro-Diels-Alder reactions can be controlled by temperature.
The this compound molecule could be incorporated as a monomer or a comonomer in the synthesis of polyesters, polyamides, or other polymers. The presence of the furan ring and the polar carboxamide group could influence the material's properties, such as its solubility, thermal stability, and mechanical strength. Furthermore, the potential for this molecule to coordinate with metal ions opens up the possibility of creating metal-containing polymers or coordination polymers with interesting magnetic or catalytic properties.
| Material Type | Potential Role of this compound |
| Polymers | Monomer for polyesters or polyamides; diene in Diels-Alder polymerization for thermoreversible materials. acs.org |
| Coordination Polymers | As a ligand to bridge metal centers, forming extended network structures. |
| Functional Coatings | The furan moiety can be used for surface modification and functionalization. |
Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π interactions, and van der Waals forces. bbau.ac.incnr.it This "chemistry beyond the molecule" leads to the spontaneous formation of large, well-ordered structures, a process known as molecular self-assembly. cnr.itnih.gov These interactions are foundational to many biological processes and are harnessed to create functional materials, from drug delivery systems to molecular sensors. nih.govwarwick.ac.uk
Polymer and Monomer Design
In polymer science, monomers are the fundamental building blocks that link together to form long polymer chains. tutorsglobe.com The chemical structure of the monomer dictates the properties of the resulting polymer. Furan-based molecules, particularly derivatives of 2,5-furandicarboxylic acid (FDCA), have garnered significant interest as bio-based monomers for creating sustainable polymers. mdpi.com These furanic polymers are explored as alternatives to petroleum-based plastics like PET. mdpi.commdpi.com
There is no available research describing the use of this compound as a monomer in polymerization. For a molecule to act as a monomer, it typically requires at least two reactive functional groups to allow for chain extension. tutorsglobe.com this compound in its current form is monofunctional in the context of typical polymerization reactions and would likely act as a chain terminator rather than a propagating unit. To be used in polymer design, it would need to be chemically modified to introduce additional reactive sites. For instance, creating derivatives with polymerizable groups (like vinyl or acrylate) or other functional handles (like hydroxyl or carboxylic acid groups) could transform it into a viable, functional monomer for radical or condensation polymerizations. tutorsglobe.comnih.gov
Agrochemical Research Applications (Synthesis and Structure)
While specific agrochemical research focusing on the synthesis and structure of this compound is limited, significant research has been conducted on structurally related furan compounds. One notable example is 3,4,5-trimethyl-2(5H)-furanone , a compound identified as a potent seed germination inhibitor with promising applications in agriculture. evitachem.comresearchgate.net
The synthesis of this related furanone provides insight into the chemical pathways used to create substituted furan rings for agrochemical purposes. A high-yielding, two-step synthesis has been developed, which is suitable for large-scale production. researchgate.net The process starts from 2,3-dimethylmaleic anhydride. researchgate.net
The key steps in the synthesis of 3,4,5-trimethyl-2(5H)-furanone are outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Description |
| 1 | 2,3-Dimethylmaleic anhydride | Methyllithium (B1224462) (MeLi) in diethyl ether | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one (a hemiacetal intermediate) | This step involves the nucleophilic 1,2-addition of the methyllithium to one of the carbonyl groups of the anhydride. researchgate.net |
| 2 | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | Sodium borohydride (B1222165) (NaBH₄) | 3,4,5-Trimethyl-2(5H)-furanone | This step involves the reduction of the hemiacetal intermediate to yield the final furanone product. researchgate.net |
This synthetic route highlights an efficient method for producing trimethyl-substituted furanones. researchgate.net The structural optimization of such molecules is a key aspect of agrochemical research, where modifications to the core structure can lead to enhanced activity or different modes of action. semanticscholar.org While not the exact compound of focus, the research into 3,4,5-trimethyl-2(5H)-furanone demonstrates the relevance of the trimethyl-furan scaffold in the development of new agrochemicals. researchgate.net
Structure Reactivity Relationships and Analogues
Systematic Structural Modifications and Their Impact on Reactivity
The reactivity of N,N,3-trimethylfuran-2-carboxamide is a consequence of the combined electronic effects of its substituents and the inherent reactivity of the furan (B31954) heterocycle. Systematic modifications to its structure, both on the furan ring and at the carboxamide nitrogen, have a profound impact on its chemical behavior.
Variation of Furan Ring Substituents
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the 2 and 5-positions where electron density is highest. vaia.com The substituents on the this compound core—an electron-donating methyl group at the 3-position and an electron-withdrawing N,N-dimethylcarboxamide group at the 2-position—create a nuanced reactivity profile.
Modification of the furan ring by introducing different substituents allows for the synthesis of a wide range of analogues. For instance, the palladium(II)-catalyzed bidentate directing group-aided sp³ γ-C−H alkylation of 3-methylfuran-2-carboxamide (B2852644) systems has been reported, demonstrating a method for functionalization at the methyl group. researchgate.net Other studies have explored the introduction of various groups onto the furan ring, such as halogens or acyl groups, which significantly alters the ring's electronic properties and subsequent reactivity in cycloaddition reactions. core.ac.uk
Research on the oxidation of furan rings, a critical reaction in their metabolism, shows that substituents heavily influence the reaction pathway. Depending on the substitution pattern, oxidation can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov For example, 2,4,5-trimethyl-N-phenyl-3-furancarboxamide, a compound with multiple ring substitutions, forms a sterically hindered and more stable epoxide intermediate. nih.gov
Table 1: Effect of Furan Ring Substituents on Reactivity
| Substituent Type | Position on Furan Ring | General Impact on Reactivity | Example Reaction | Reference(s) |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH₃) | 3 | Increases electron density, activates the ring for electrophilic substitution (positions 2 & 5). | Electrophilic Bromination | vaia.com |
| Electron-Donating (e.g., -CH₃) | - | Increases reaction rate with radicals. | Reaction with NO₃ | univ-littoral.fr |
| Electron-Withdrawing (e.g., -COOH) | 2 | Decreases electron density, lowers reactivity in cycloadditions. | Diels-Alder Reaction | rsc.org |
| Halogens (e.g., -Br, -Cl) | Any | Facilitates intramolecular Diels-Alder reactions. | IMDAF Cycloaddition | core.ac.uk |
| Acyl (e.g., -COCH₃) | 2 or 3 | Hinders Diels-Alder reactions. | Diels-Alder Reaction | core.ac.uk |
Derivatization at the Carboxamide Nitrogen
The carboxamide nitrogen of furan-2-carboxamides serves as a key point for structural diversification. A multitude of analogues has been synthesized by varying the substituents on this nitrogen atom, leading to compounds with a wide array of properties. Standard synthetic methods, such as the acylation of primary or secondary amines with 2-furoyl chloride, provide straightforward access to these derivatives. researchgate.net
Synthetic strategies have been developed to introduce diverse functional groups, including:
Alkyl and Aryl Groups: Simple N-alkyl and N-aryl furan-2-carboxamides are readily prepared. researchgate.netirb.hr
Heterocyclic Moieties: More complex structures involving the attachment of heterocyclic rings like 1,3,4-thiadiazoles or benzimidazoles have been synthesized, often to explore their biological potential. irb.hrresearchgate.netnih.gov
Carbohydrazides and Triazoles: A diversity-oriented synthesis approach has been used to create furan-2-carboxamide derivatives incorporating carbohydrazide (B1668358) and triazole functionalities. nih.govresearchgate.net
Complex Side Chains: Amides bearing elaborate side chains, such as those derived from cyclic diamines, have been prepared, sometimes requiring multi-step syntheses involving protecting groups and activation of the carboxylic acid, for instance, by converting it to an acyl chloride. nih.gov
These modifications can significantly alter the molecule's lipophilicity, steric profile, and potential for intermolecular interactions like hydrogen bonding. nih.gov
Table 2: Examples of Synthesized Furan-2-Carboxamide Analogues via Nitrogen Derivatization
| Nitrogen Substituent(s) | Synthetic Method | Resulting Analogue Class | Reference(s) |
|---|---|---|---|
| Alkyl Chains (e.g., C6, C8) | Direct acylation of amines with 2-furoyl chloride | N-Alkylfuran-2-carboxamides | researchgate.net |
| Substituted Phenyl Rings | Condensation with substituted anilines | N-Aryl-furan-2-carboxamides | nih.gov |
| 5-Substituted-1,3,4-thiadiazol-2-yl | Multi-step synthesis, including microwave irradiation | N-(Thiadiazolyl)furan-2-carboxamides | researchgate.netnih.gov |
| Boc-protected diamines | Acylation with acyl chloride followed by deprotection | Anthra[2,3-b]furan-3-carboxamides | nih.gov |
| Benzyl, Pyridylmethyl | "One-pot" reaction with methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | N-Hetaryl(aryl)alkyl-benzothiazine-carboxamides | mdpi.com |
Synthesis and Characterization of Stereoisomers and Conformational Isomers
Isomerism is a critical aspect of the chemistry of this compound and its derivatives. The potential for stereoisomers (enantiomers and diastereomers) and conformational isomers (rotamers) arises from the molecule's three-dimensional structure.
The synthesis of specific stereoisomers can be achieved by using chiral starting materials. For example, the synthesis of 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides derived from proline esters retains optical activity throughout the reaction sequence, demonstrating the creation of enantiomerically enriched products. researchgate.net Similarly, in Pd(II)-catalyzed C-H arylation reactions of carboxamides derived from enantiopure amino acids, the resulting products are obtained with good diastereoselectivity, and the stereochemistry of the major diastereomer can be confirmed by methods like X-ray crystallography. researchgate.net
Conformational isomerism, which arises from rotation about single bonds, is also a significant feature. auremn.org.br In sterically hindered tertiary aromatic amides, such as certain anthra[2,3-b]furan-3-carboxamides, rotation around the amide C-N bond can be restricted. This restriction is due to steric hindrance between the carboxamide group and adjacent substituents. nih.govreactionbiology.com When the energy barrier to rotation is high enough to allow for the isolation of the different conformers, they are known as atropisomers. nih.govreactionbiology.com The presence of these stable or slowly interconverting rotamers can often be detected by NMR spectroscopy, which may show separate signals for the different conformational states. nih.govreactionbiology.com For instance, N,N-disubstituted carboxamides can exist as E/Z isomers with respect to the amide bond, and their interconversion can be studied using techniques like variable temperature NMR. rsc.org
Electronic and Steric Effects of Substituents on Reaction Pathways
The reaction pathways of this compound and its analogues are governed by the delicate balance of electronic and steric effects exerted by the substituents.
Electronic Effects: The electronic nature of substituents on the furan ring is a primary determinant of reactivity. As previously mentioned, electron-donating groups (EDGs) like the 3-methyl group increase the nucleophilicity of the furan ring, making it more reactive toward electrophiles. vaia.com In contrast, electron-withdrawing groups (EWGs) like the 2-carboxamide (B11827560) group decrease the ring's electron density, making it less reactive in such reactions but potentially more susceptible to nucleophilic attack. rsc.org The position of the substituent is crucial; an EDG at the 3-position strongly activates the 2- and 5-positions for electrophilic attack. vaia.comresearchgate.net The reactivity of the anilide ring in furanilide compounds can be tuned over two orders of magnitude by varying the electronic properties of substituents on the anilide portion, confirming that electronic effects can be used to direct reactivity toward a specific part of the molecule. acs.org
Steric Effects: Steric hindrance plays a critical role in influencing both reactivity and conformation. Large substituents can physically block access of reagents to a reaction site, thereby slowing down or preventing a reaction. nih.gov For example, in anthra[2,3-b]furan-3-carboxamides, steric hindrance between the carboxamide moiety and substituents at the 2- and 4-positions restricts rotation around the amide bond, leading to the formation of atropisomers. nih.govreactionbiology.com This demonstrates how steric effects can control the conformational landscape of a molecule. In other cases, steric effects can be less significant than electronic effects. For instance, in the reaction of methylated furans with NO₃ radicals, the position of the methyl group (which would impart a steric difference) does not have a major effect on the reaction rate coefficient, whereas the number of methyl groups (an electronic effect) does. univ-littoral.fr The interplay between steric and electronic effects ultimately determines the favored reaction pathway and the stability of the resulting products.
Advanced Analytical Method Development
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are fundamental in the analytical workflow of furan (B31954) carboxamide derivatives, enabling their separation from impurities and related substances. While specific validated methods for N,N,3-trimethylfuran-2-carboxamide are not extensively documented in public literature, suitable methodologies can be inferred from the analysis of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of furan carboxamides. smolecule.com A reverse-phase HPLC method would be the most probable approach for the separation and purity determination of this compound.
A typical HPLC system for this purpose would likely employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which would monitor the eluent at the wavelength of maximum absorbance for the furan carboxamide structure.
Table 1: Postulated HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical, albeit typical, set of starting conditions for method development.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC analysis would likely require a capillary column with a mid-polarity stationary phase.
Due to the presence of the carboxamide group, which can sometimes lead to poor peak shape and thermal degradation, derivatization might be considered to improve its volatility and thermal stability. Common derivatization reagents for amides include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). jfda-online.com However, direct GC analysis without derivatization may also be feasible depending on the compound's specific properties. Headspace or solid-phase microextraction (SPME) could be employed for sample introduction, especially when analyzing for trace levels in complex matrices. arxiv.org
Table 2: Potential GC-MS Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table outlines a plausible set of conditions for developing a GC-MS method for this analyte.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of chiral compounds and for achieving faster separations compared to HPLC. While there is a notable lack of specific applications of SFC for the analysis of this compound in the reviewed literature, its potential for the analysis of furan carboxamide isomers should not be dismissed. The technique could offer unique selectivity and efficiency, particularly with the use of co-solvents and specialized stationary phases.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
For the analysis of this compound in complex matrices, such as in environmental samples or in the context of metabolomics, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. smolecule.com Following GC separation, the analyte would be ionized, typically by electron ionization (EI), and the resulting mass spectrum, which serves as a chemical fingerprint, would be used for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique suitable for a wide range of compounds. For this compound, a reverse-phase LC separation would likely be coupled to an electrospray ionization (ESI) source operating in positive ion mode. This would generate the protonated molecule [M+H]⁺, which can be selectively monitored for quantification. In LC-MS/MS, this precursor ion would be fragmented to produce characteristic product ions, further enhancing selectivity and reducing chemical noise, which is crucial for trace-level analysis in complex samples.
Development of Specific Detection Methods and Sensors (Chemical, not clinical)
The development of specific chemical sensors for the real-time detection of this compound is an area of potential research. While no sensors specifically designed for this compound have been reported, research into sensors for other carboxamides and furan derivatives provides a foundation for future development.
Fluorescent chemosensors are a promising avenue. encyclopedia.pub A potential sensor could be designed with a receptor unit that selectively binds to the furan carboxamide structure. This binding event could then trigger a change in the fluorescence properties of a linked fluorophore, such as an enhancement or quenching of the emission, allowing for quantitative detection. The furan ring and the carboxamide group both offer potential interaction sites for the design of such a receptor. cambridge.org For instance, research has shown that polyfuran-based systems can be evaluated for their reactivity and potential as chemical sensors. cambridge.orgresearchgate.net
Conclusion and Future Research Directions
Synthesis of Major Academic Achievements Concerning N,N,3-trimethylfuran-2-carboxamide
Direct academic achievements concerning this compound are not documented in publicly available scientific literature. However, the academic progress in the synthesis and understanding of structurally related furan (B31954) carboxamides provides a solid foundation.
Key achievements in the broader field that are relevant to the study of this compound include:
Development of Versatile Synthetic Methodologies: A plethora of methods for the synthesis of furan carboxamides have been established, ranging from classical approaches involving the acylation of amines with furanoyl chlorides to more modern transition-metal-catalyzed cross-coupling reactions. derpharmachemica.commdpi.comresearchgate.netresearchgate.net These methods allow for the construction of a diverse library of furan carboxamides with various substitution patterns. For instance, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide was achieved through the reaction of furan-2-carbonyl chloride with 2,2-diphenylethan-1-amine. mdpi.com
Elucidation of Structure-Activity Relationships (SAR): Extensive research on furan carboxamide derivatives has revealed crucial insights into how their structural features influence their biological activity. rsc.org For example, studies on a series of furan-carboxamide analogues as inhibitors of the H5N1 influenza virus highlighted the significant role of the substituents on both the furan and phenyl rings in determining their inhibitory potency. rsc.org
Exploration of Diverse Biological Activities: Furan carboxamides have been identified as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. derpharmachemica.comontosight.aiontosight.ai This broad spectrum of activity underscores the therapeutic potential of this class of compounds.
These achievements collectively provide a robust framework for initiating a systematic investigation into the synthesis, properties, and potential applications of this compound.
Identification of Unaddressed Research Questions in Furan Carboxamide Chemistry
Despite the significant progress, several fundamental questions in furan carboxamide chemistry remain unanswered. These gaps in our understanding represent exciting opportunities for future research, particularly in the context of a novel compound like this compound.
Key Unaddressed Research Questions:
| Research Question | Significance |
| Regioselective Synthesis of Multisubstituted Furans: How can we achieve precise control over the substitution pattern on the furan ring, particularly for 2,3-disubstituted systems? thieme-connect.comorganic-chemistry.org | The biological activity and physicochemical properties of furan carboxamides are highly dependent on the arrangement of substituents. |
| Understanding Conformational Preferences: What are the dominant conformational isomers of N,N-dialkyl furan-2-carboxamides in different environments, and how do these conformations influence their reactivity and biological interactions? nih.gov | The three-dimensional shape of a molecule is critical for its interaction with biological targets. |
| Metabolic Fate and Toxicity: What are the metabolic pathways of furan carboxamides in biological systems, and what are the potential toxicological profiles of their metabolites? | Ensuring the safety of any potential therapeutic agent is paramount. |
| Mechanism of Action: For biologically active furan carboxamides, what are the specific molecular targets and the detailed mechanisms by which they exert their effects? | A clear understanding of the mechanism of action is crucial for rational drug design and optimization. |
Addressing these questions for this compound will be instrumental in unlocking its scientific and potentially practical value.
Prospective Directions for Future Academic Investigation
The future investigation of this compound can be strategically guided by three interconnected research thrusts: the exploration of novel synthetic routes, the application of advanced spectroscopic techniques for real-time analysis, and the development of predictive computational models.
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of this compound presents a unique challenge due to its specific substitution pattern. Future research should focus on developing efficient and selective synthetic methods.
Potential Synthetic Strategies:
Directed ortho-Metalation (DoM): Investigating the directed metalation of a suitable 3-substituted furan precursor, followed by reaction with an electrophile to introduce the carboxamide group at the 2-position, could be a viable strategy. thieme-connect.com
Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium or copper catalysts to couple a 2,3-dihalofuran with an appropriate amine could offer a direct route to the target molecule. mdpi.com
Flow Chemistry Synthesis: Continuous flow reactors could enable precise control over reaction parameters, potentially leading to higher yields and purity of this compound.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic pathways and gain a deeper understanding of the reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is essential.
Applicable Spectroscopic Techniques:
| Technique | Application |
| In-situ IR and Raman Spectroscopy | To monitor the formation of the amide bond and the consumption of starting materials in real-time, providing valuable kinetic data. reactionbiology.com |
| Process NMR Spectroscopy | To identify and quantify intermediates and byproducts, offering a detailed picture of the reaction progress. |
| Mass Spectrometry | To detect transient species and confirm the molecular weight of the product as it is formed. mdpi.com |
These techniques will provide invaluable data for optimizing reaction conditions and scaling up the synthesis of this compound.
Predictive Computational Models for Structure and Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental efforts.
Computational Modeling Approaches:
Density Functional Theory (DFT) Calculations: To predict the conformational preferences, electronic properties, and spectroscopic signatures (NMR, IR) of the molecule. nih.govnih.gov
Molecular Docking and Dynamics Simulations: To explore the potential binding modes of this compound with various biological targets, such as enzymes and receptors, and to predict its potential biological activities. mdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop models that can predict the biological activity of new furan carboxamide derivatives based on their chemical structure.
By integrating these computational approaches with experimental studies, researchers can accelerate the discovery and development of novel furan carboxamides with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
